

# Replicating key findings from ITH15004 research papers

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## Compound of Interest

Compound Name: ITH15004

Cat. No.: B10821968

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## A Comparison Guide to the Key Findings of ITH15004 Research

This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data based on the key findings from the research paper, "Novel Purine Derivative **ITH15004** Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism." The information is intended for researchers, scientists, and drug development professionals.

## Data Presentation

The following tables summarize the quantitative data regarding the effects of **ITH15004** on catecholamine secretion and calcium currents in bovine chromaffin cells (BCCs).

Table 1: Effect of **ITH15004** on High K<sup>+</sup>-Evoked Catecholamine Secretion

Condition	Amperometric Spike Amplitude (pA)	Total Charge (pC)
Control	135.4 ± 12.1	410.2 ± 35.8
ITH15004 (1 µM)	195.7 ± 18.3	620.5 ± 55.2

\*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table shows that **ITH15004** significantly potentiates both the rate and total amount of catecholamine release.

Table 2: Influence of Mitochondrial Uncoupler FCCP on **ITH15004**-Mediated Effects

Condition	Amperometric Spike Amplitude (pA)
FCCP (1 $\mu$ M)	175.2 $\pm$ 15.9
FCCP (1 $\mu$ M) + ITH15004 (1 $\mu$ M)	245.8 $\pm$ 22.4**

\*\*p < 0.01 vs. FCCP alone. Data are presented as mean  $\pm$  SEM. The additive effect suggests that **ITH15004**'s mechanism is related to mitochondrial function.

Table 3: Role of Mitochondrial Ca<sup>2+</sup> Transporters on the Combined Effect of **ITH15004** and FCCP

Condition	Amperometric Spike Amplitude (pA)
FCCP (1 $\mu$ M) + ITH15004 (1 $\mu$ M)	245.8 $\pm$ 22.4
+ Ruthenium Red (10 $\mu$ M) (MICU Blocker)	140.1 $\pm$ 13.5###
+ CGP37157 (10 $\mu$ M) (MNCX Blocker)	155.6 $\pm$ 14.8###

###p < 0.01 vs. FCCP + **ITH15004**. Data are presented as mean  $\pm$  SEM. The reversal of the potentiation by blocking mitochondrial Ca<sup>2+</sup> influx and efflux confirms the mitochondrial-dependent mechanism of **ITH15004**.

Table 4: Effect of **ITH15004** on Whole-Cell Voltage-Activated Ca<sup>2+</sup> Currents (VACC)

Condition	Peak Ca <sup>2+</sup> Current (pA/pF)
Control	-22.5 $\pm$ 2.1
ITH15004 (1 $\mu$ M)	-20.8 $\pm$ 1.9

Data are presented as mean  $\pm$  SEM. **ITH15004** does not significantly alter the Ca<sup>2+</sup> influx through voltage-activated channels, indicating its mechanism of action is downstream of Ca<sup>2+</sup> entry.

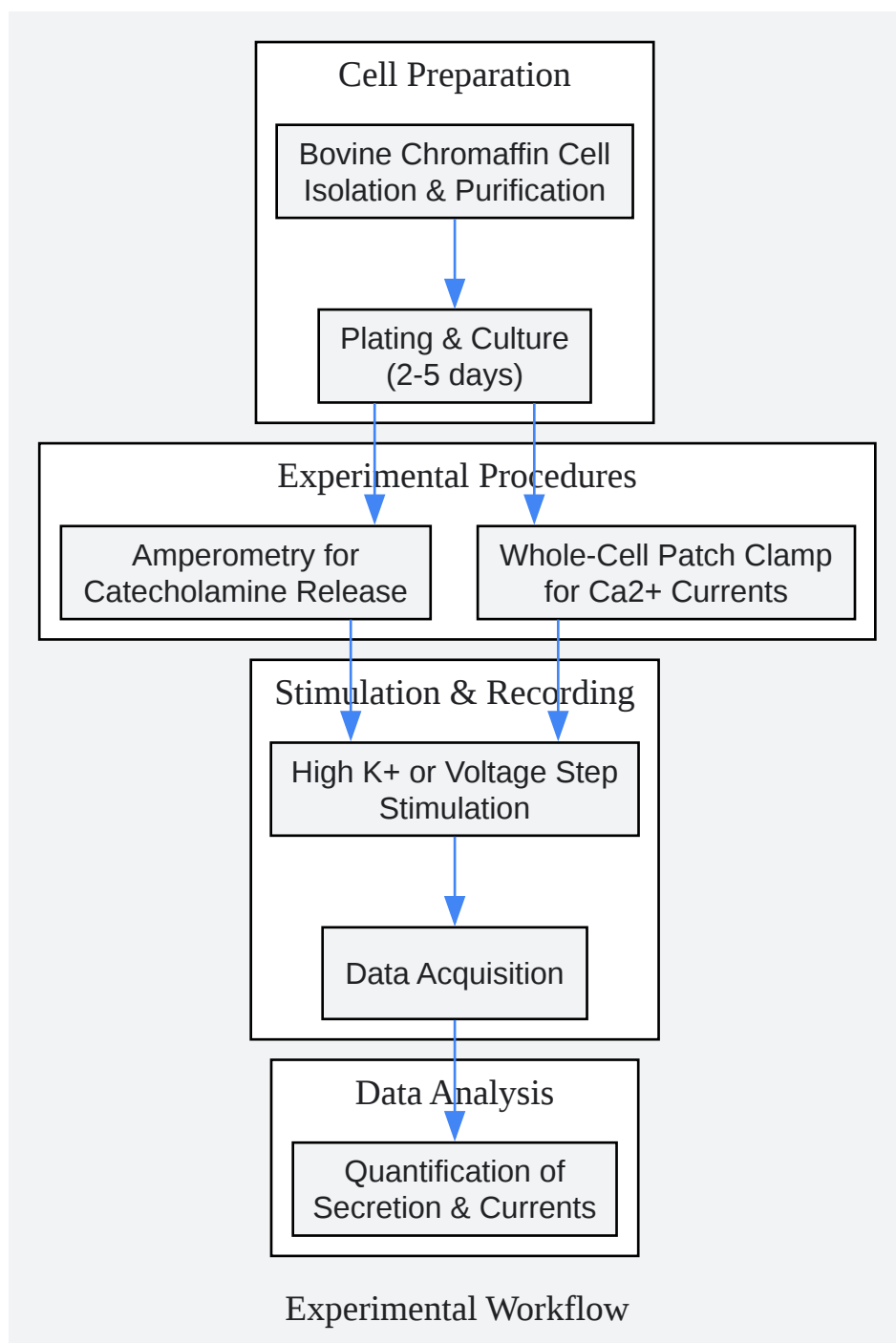
## Experimental Protocols

1. **Bovine Chromaffin Cell (BCC) Isolation and Culture:** Bovine adrenal glands were sourced from a local abattoir. The medullae were dissected and digested with collagenase (0.1% w/v) and DNase (0.01% w/v). The resulting cell suspension was filtered and purified using a Percoll density gradient. Isolated chromaffin cells were plated on collagen-coated glass coverslips and maintained in a 5% CO<sub>2</sub> incubator at 37°C in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Experiments were conducted on cells cultured for 2 to 5 days.

2. **Amperometric Detection of Catecholamine Exocytosis:** A carbon fiber microelectrode (5 µm diameter) was positioned in close proximity to a selected chromaffin cell. The electrode was held at a potential of +700 mV to oxidize released catecholamines. The resulting amperometric current, which is directly proportional to the rate of catecholamine secretion, was recorded using an EPC-10 amplifier and PatchMaster software. Cells were continuously perfused with a Krebs-HEPES solution. Exocytosis was triggered by brief (5 s) pulses of a high-potassium solution (70 mM KCl, with an equimolar reduction in NaCl).

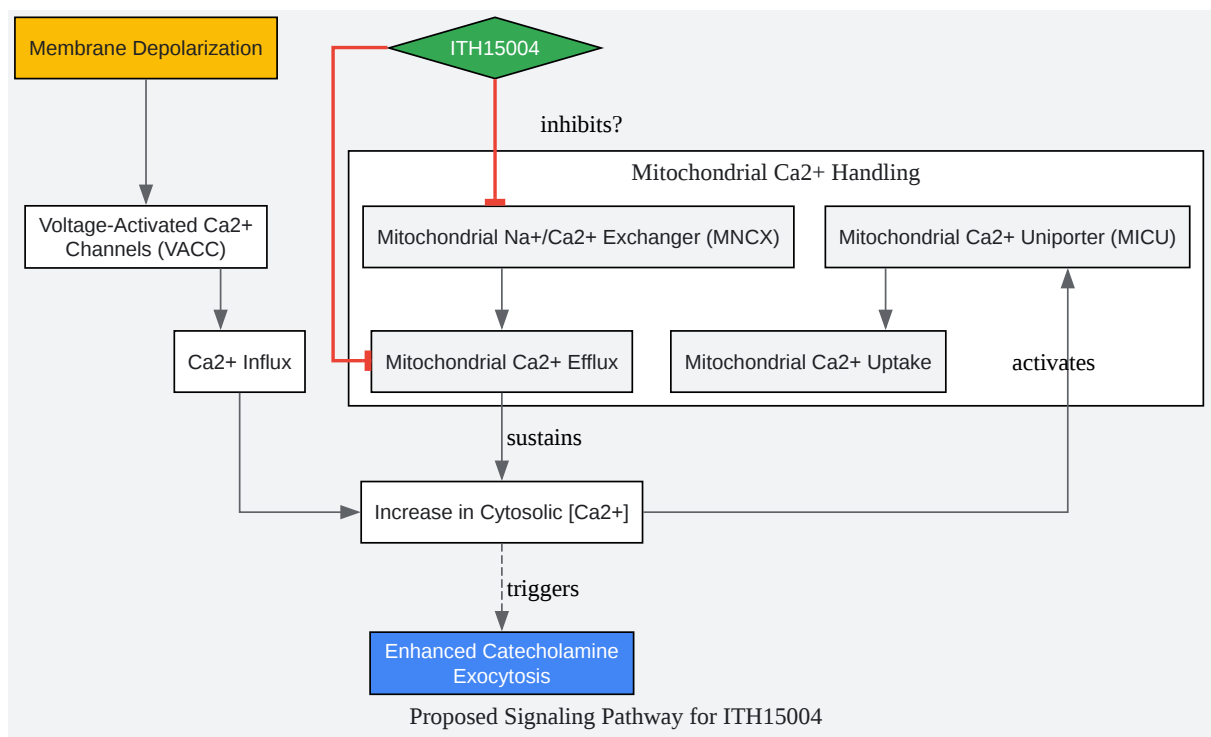
3. **Whole-Cell Patch-Clamp Recordings of Ca<sup>2+</sup> Currents:** Voltage-activated Ca<sup>2+</sup> currents (VACC) were recorded in the whole-cell patch-clamp configuration. The external solution contained (in mM): 140 TEA-Cl, 10 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose (pH adjusted to 7.2 with TEA-OH). The internal pipette solution contained (in mM): 120 Cs-glutamate, 20 CsCl, 1 MgCl<sub>2</sub>, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Currents were evoked by 100 ms depolarizing steps to 0 mV from a holding potential of -80 mV.

## Mandatory Visualization



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Caption: A diagram of the experimental workflow.



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Caption: A diagram of the proposed signaling pathway for **ITH15004**.

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